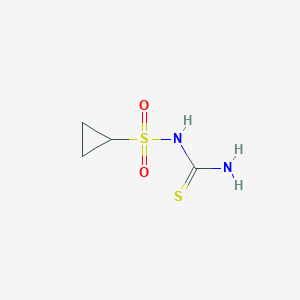

(Cyclopropanesulfonyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

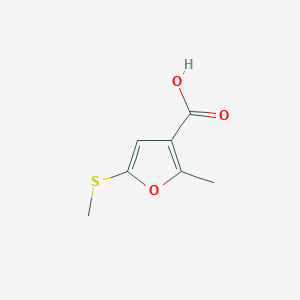

Thioureas and their derivatives are organosulfur compounds with applications in numerous fields such as organic synthesis and pharmaceutical industries . They are synthesized by the reaction of various anilines with CS2 . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 .

Synthesis Analysis

Thiourea derivatives are synthesized by a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis

The molecular structure of thiourea is planar . The C=S bond distance is 1.71 Å, and the C-N distances average 1.33 Å .Chemical Reactions Analysis

Thiourea derivatives have been synthesized using a one-pot three-component strategy, which are well known for their material and medicinal properties . They have been used in the synthesis of several important heterocyclic compounds .Physical And Chemical Properties Analysis

Thiourea can be isolated as colorless to pale yellow orthorhombic or needle-like glossy crystals with a bitter taste and ammonia-like odor . It is slightly soluble in cold water, soluble in hot water, and can be recrystallized from ethanol .Aplicaciones Científicas De Investigación

Organocatalytic Domino Reactions

The utilization of thiourea in organocatalytic domino reactions enables the synthesis of complex cyclohexane systems featuring up to four stereogenic centers, including a quaternary carbon center. This demonstrates thiourea's capability in facilitating asymmetric intramolecular conjugate additions, a critical process in the synthesis of stereoselective compounds (Rajkumar, Shankland, Goodman, & Cobb, 2013).

Cycloaddition to Access Dihydrothiophenes

Thiourea participates in [3+2] cycloaddition with donor-acceptor cyclopropanes, offering an efficient pathway to various 2-amino-4,5-dihydrothiophenes. This process highlights thiourea's role as a versatile reagent, capable of introducing a C=S double bond, serving as an amino source, and facilitating decarbalkoxylation reactions (Xie et al., 2019).

Palladium-Catalyzed C-S Coupling

In the realm of C-S bond formation, thiourea has been utilized as an economical and manageable dihydrosulfide surrogate. This application is crucial for the synthesis of structurally important biarylthioether, benzo[b]thiophenes, and thieno[3,2-b]thiophene scaffolds, showcasing thiourea's utility in complex molecular synthesis (Kuhn, Falk, & Paradies, 2011).

Bioactivity and Synthesis of Thiourea Derivatives

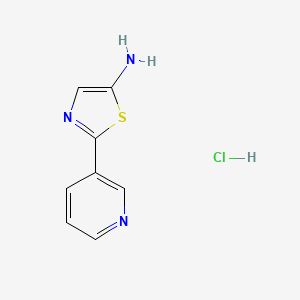

Research into N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives indicates significant bioactivity, with some compounds showing excellent herbicidal and fungicidal activities. This underscores thiourea derivatives' potential in agricultural applications and the importance of cyclopropane moieties in enhancing biological activity (Tian, Song, Wang, & Liu, 2009).

Anion-Selective Complexation

Cyclic thiourea derivatives have been synthesized to explore their anion-binding capabilities, particularly towards dihydrogenphosphate anions. Such studies are vital for understanding molecular recognition processes and designing sensors or separation materials based on anion-selective complexation (Sasaki, Mizuno, Naemura, & Tobe, 2000).

Catalysis and Synthesis Applications

Thiourea's role extends to catalysis and synthesis, where it facilitates the creation of sulfones, sulfonamides, and various pharmaceuticals through innovative reactions and processes. These applications demonstrate thiourea's versatility in organic synthesis, catalysis, and the development of new materials and drugs (Tan, Štrukil, Mottillo, & Friščić, 2014).

Safety And Hazards

Thiourea may form combustible dust concentrations in air . It is harmful if swallowed or if inhaled . It is suspected of causing cancer and damaging the unborn child . Cyclopropanesulfonyl chloride is also considered hazardous . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Direcciones Futuras

The interest in acyl thioureas has continually been escalating owing to their extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . These scaffolds exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

Propiedades

IUPAC Name |

cyclopropylsulfonylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S2/c5-4(9)6-10(7,8)3-1-2-3/h3H,1-2H2,(H3,5,6,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPYJUAKTTVBFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclopropanesulfonyl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2992941.png)

![11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione](/img/structure/B2992945.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2992949.png)

![2-[5-({1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2992950.png)

![N-(4-isopropylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2992951.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2992956.png)

![methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2992958.png)